molecular formula C13H14N2O2 B1375387 cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 189348-40-1

cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1375387
CAS No.: 189348-40-1
M. Wt: 230.26 g/mol
InChI Key: LASIKWRVUBLQPO-PHIMTYICSA-N
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Description

cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: is a heterocyclic compound that features a fused pyrrole and pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves a [3+2] cycloaddition reaction. This reaction typically uses 2H-azirines and maleimides as starting materials, with the presence of an organic photocatalyst under visible light . The reaction proceeds efficiently and is environmentally friendly, with good functional group tolerance and substrate scope .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of the [3+2] cycloaddition reaction can be scaled up for industrial applications. The use of visible light and organic photocatalysts makes this method potentially suitable for large-scale synthesis due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Its properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Uniqueness: cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific cis-configuration and the presence of a benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aS,6aR)-5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIKWRVUBLQPO-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189348-40-1
Record name Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-(phenylmethyl)-, (3aR,6aS)-rel-
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